Finerenone is classified as a non-steroidal mineralocorticoid receptor antagonist (MRA). [] It is a potent and selective third-generation non-steroidal mineralocorticoid receptor antagonist. [] Unlike classic mineralocorticoid receptor antagonists that bind in the ligand binding domain of the receptor, finerenone causes conformational alterations in the mineralocorticoid receptor through a bulky side chain. [] This bulky molecule causes the protuberance of the mineralocorticoid receptor helix 12, which plays a crucial role in the activation of the receptor through the binding of key coactivators. [] Finerenone is currently under investigation for its potential to treat chronic kidney disease (CKD) associated with type 2 diabetes (T2D). []
Finerenone is a novel, nonsteroidal mineralocorticoid receptor antagonist that has garnered significant attention for its potential therapeutic applications, particularly in treating chronic kidney disease associated with type 2 diabetes. It is currently undergoing phase III clinical trials. The compound features a unique dihydronaphthyridine core structure, which distinguishes it from traditional steroidal mineralocorticoid receptor antagonists like spironolactone and eplerenone. Finerenone's mechanism of action involves selective antagonism of the mineralocorticoid receptor, which plays a crucial role in regulating sodium and potassium balance, as well as blood pressure.
Finerenone was developed by Bayer AG and is classified under the category of mineralocorticoid receptor antagonists. Its chemical designation is (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. The compound has shown promise in clinical settings for its ability to reduce albuminuria and improve renal outcomes in patients with diabetic nephropathy.
The synthesis of finerenone can be achieved through a series of chemical reactions that emphasize enantioselectivity. A notable method involves a six-step synthesis that includes a partial transfer hydrogenation of the naphthyridine ring. This process employs chiral phosphoric acid as a catalyst alongside a Hantzsch ester to achieve high yields and enantiomeric excess.
The synthesis begins with the preparation of the naphthyridine derivative, which exists as two atropisomers. The reaction conditions are optimized to favor one atropisomer over the other through kinetic resolution. Dynamic kinetic resolution techniques are employed at elevated temperatures to enhance both yield and selectivity. Computational studies using density functional theory have been utilized to understand the selectivity mechanisms involved in this synthesis process .
The molecular structure of finerenone is characterized by its dihydronaphthyridine core, which contributes to its biological activity. The compound's specific stereochemistry is essential for its function as a mineralocorticoid receptor antagonist.
Finerenone undergoes various chemical transformations during its metabolism. It is primarily cleared through oxidative biotransformation involving cytochrome P450 enzymes, particularly cytochrome P450 3A4. The major metabolic pathways include:
Metabolite identification has been performed using high-resolution tandem mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity .
Finerenone acts by selectively inhibiting the mineralocorticoid receptor, thereby blocking the effects of aldosterone. This action leads to decreased sodium reabsorption and potassium secretion in the kidneys, which can help manage conditions such as hypertension and heart failure.
Clinical studies have shown that finerenone effectively reduces albuminuria and improves renal function in patients with chronic kidney disease associated with type 2 diabetes. Its selectivity for the mineralocorticoid receptor over other steroid receptors minimizes side effects commonly associated with steroidal antagonists .
Relevant analyses have confirmed that finerenone maintains high purity levels during synthesis and storage, ensuring its efficacy in clinical applications .
Finerenone's primary application lies in treating chronic kidney disease related to type 2 diabetes. Its ability to selectively antagonize the mineralocorticoid receptor offers advantages over traditional therapies by reducing adverse effects associated with steroidal agents.
Research continues into finerenone's potential benefits across various cardiovascular conditions and its role in managing fluid retention disorders. Ongoing clinical trials aim to further elucidate its therapeutic profile and optimize dosing regimens for improved patient outcomes .
The therapeutic targeting of pathological MR activation began over six decades ago with the development of spironolactone, the first-generation steroidal mineralocorticoid receptor antagonist (MRA). While effective in conditions like primary aldosteronism and edematous states, spironolactone's utility was limited by significant off-target interactions with other steroid receptors, particularly androgen and progesterone receptors, causing frequent anti-androgenic effects (gynecomastia, impotence) and progestational side effects [1] [4]. The quest for improved selectivity led to the development of eplerenone, a second-generation steroidal MRA with significantly reduced affinity for androgen and progesterone receptors due to its 9α,11α-epoxy moiety modification. However, eplerenone's clinical utility was constrained by its lower binding affinity for the MR compared to spironolactone, necessitating higher doses, and its predominant renal excretion, increasing hyperkalemia risk in patients with chronic kidney disease (CKD) [6] [10]. Furthermore, both steroidal MRAs exhibit uneven tissue distribution, accumulating more extensively in the kidneys than the heart, which may limit their anti-fibrotic efficacy in cardiac tissue while predisposing to renal-related adverse effects [9] [10]. These limitations highlighted the need for novel pharmacophores that could achieve greater receptor selectivity, balanced tissue distribution, and enhanced safety profiles.
Table 1: Evolution of Mineralocorticoid Receptor Antagonists
Generation | Prototype Agent | Key Characteristics | Major Limitations |
---|---|---|---|
First | Spironolactone | Non-selective steroidal antagonist; potent MR binding | Anti-androgenic/progestational side effects (gynecomastia, menstrual irregularities) |
Second | Eplerenone | Steroidal structure with improved selectivity; reduced off-target effects | Lower MR affinity requiring higher doses; renal accumulation increasing hyperkalemia risk |
Third | Finerenone | Non-steroidal structure; high MR specificity; balanced heart-kidney distribution | Limited clinical experience beyond diabetic kidney disease |
Finerenone (BAY 94-8862) represents the pioneering molecule in the third generation of non-steroidal MRAs, designed to overcome the limitations of steroidal antagonists. Its discovery emerged from the strategic molecular optimization of dihydropyridine derivatives, resulting in a bulky, non-steroidal structure that confers exquisite selectivity for the MR over other nuclear receptors [6] [10]. Unlike steroidal MRAs, finerenone exhibits a balanced tissue distribution between the heart and kidneys, potentially translating into more equitable cardiorenal protection while mitigating the risk of electrolyte disturbances associated with predominant renal accumulation [9] [10]. Mechanistically, finerenone demonstrates a distinct mode of receptor antagonism. While spironolactone and eplerenone function primarily as competitive inhibitors of aldosterone binding, finerenone induces conformational changes in the MR ligand-binding domain that impair the recruitment of transcriptional coactivators, even in the absence of aldosterone [9]. This unique mechanism underlies its potent anti-fibrotic and anti-inflammatory effects observed in preclinical models of cardiac and renal injury, positioning finerenone as a promising therapeutic agent for addressing the intertwined pathophysiology of cardio-renal-metabolic diseases, particularly in high-risk populations like patients with type 2 diabetes and chronic kidney disease [3] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7